
Ethyl 4-methylenecyclohexanecarboxylate
Overview
Description
Ethyl 4-methylenecyclohexanecarboxylate (CAS: 145576-28-9) is a cyclohexane-based ester with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . It features a methylene group (=CH₂) at the 4-position of the cyclohexane ring and an ethyl ester moiety. This compound is primarily utilized as a building block in organic synthesis, particularly for pharmaceutical intermediates . Key physical properties include:
- Melting Point: Derivatives such as (±)-21 and (±)-22 (tert-butoxycarbonylamino-substituted analogs) exhibit melting points of 56–58°C and 99–101°C, respectively .
- Spectroscopic Data: ¹H-NMR (CDCl₃) shows characteristic signals at δ 5.79–5.82 (=CH₂) and δ 4.17–4.24 (OCH₂), while ¹³C-NMR confirms the methylene carbon at δ 111.4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-methylenecyclohexanecarboxylate is commonly prepared through esterification under alkaline conditions. The process involves reacting 4-methylenecyclohexanecarboxylic acid with ethanol in the presence of a basic catalyst . The reaction produces this compound and water.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves continuous stirring and controlled temperature to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methylenecyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methylenecyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug synthesis.
Industry: It is used in the production of fragrances and cosmetics due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-methylenecyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural variations among ethyl 4-methylenecyclohexanecarboxylate and its analogs:
Commercial Availability
Pharmaceutical Relevance
This compound derivatives are intermediates in antifungal agents (e.g., icofungipen analogs) . In contrast, ethyl 4-oxocyclohexanecarboxylate is a precursor for ketone-based drug candidates .
Stability and Reactivity
- The methylene group in this compound increases susceptibility to polymerization under acidic conditions compared to methyl-substituted analogs .
- Amino-substituted derivatives (e.g., ethyl 3-amino-4-methylcyclohexane-1-carboxylate) exhibit enhanced water solubility, making them suitable for aqueous-phase reactions .
Biological Activity
Ethyl 4-methylenecyclohexanecarboxylate is a chemical compound that has garnered attention due to its potential biological activities, particularly in pharmacology and organic synthesis. This article aims to detail the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₈O₂
- Molecular Weight : 158.24 g/mol
- Appearance : Colorless liquid
- Solubility : Soluble in organic solvents, slightly soluble in water
Mechanisms of Biological Activity
Research indicates that this compound may influence various biological pathways due to its structural characteristics. The compound's methylene group may interact with biological receptors or enzymes, potentially affecting neurotransmitter systems. Preliminary studies suggest that it could have applications in treating conditions related to neurotransmitter imbalances.
Key Mechanisms:
- Neurotransmitter Modulation : Similar compounds have shown potential in modulating neurotransmitter activity, suggesting that this compound may exhibit similar properties.
- Enzyme Inhibition : The structure may allow for interaction with specific enzymes, inhibiting or enhancing their activity.
Case Studies and Research Findings
- Neuropharmacological Effects
- Synthesis and Biological Evaluation
- Toxicological Assessment
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other related compounds is useful:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Ethyl cyclohexanecarboxylate | Ester | Moderate enzyme inhibition |
Ethyl 4-oxocyclohexanecarboxylate | Ketone | Antimicrobial properties |
Ethyl 4-amino-2-methylcyclohexanecarboxylate | Amino Acid Derivative | Neurotransmitter modulation |
Future Directions
Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- Mechanistic Studies : Detailed exploration of its interactions at the molecular level.
- Clinical Trials : Investigating therapeutic applications in human subjects.
- Environmental Impact Assessments : Understanding how this compound behaves in biological systems and its potential ecological effects.
Q & A
Basic Research Questions
Q. What are the common synthesis routes for Ethyl 4-methylenecyclohexanecarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via methylenation of oxo esters using reagents like Tebbe’s reagent or Wittig-type protocols. For example, describes a procedure where ethyl 2-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate undergoes methylenation to yield the target compound with 63% efficiency. Optimization involves controlling reaction temperature (e.g., reflux in THF) and stoichiometric ratios of reagents. Monitoring via TLC (Rf = 0.6 in n-hexane/EtOAc 4:1) ensures reaction progress .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are critical for confirming structure. reports δ = 4.78–4.86 ppm (methylene protons) and δ = 144.5 ppm (C=CH₂), consistent with the exo-methylene group.
- XRD : Used to resolve stereochemical ambiguities. highlights how XRD distinguishes envelope vs. half-chair conformations in cyclohexene derivatives, applicable to analogous systems .
- Elemental Analysis : Validates purity (e.g., C 63.58% theoretical vs. 63.23% observed in ) .
Q. What are the primary research applications of this compound in organic synthesis?
- Methodological Answer : The compound serves as a precursor for β-amino acid derivatives (via Boc-protection and hydrolysis) and as a dienophile in Diels-Alder reactions. demonstrates its use in stereocontrolled syntheses, while notes structural analogs' roles in modulating neurotransmitter systems .
Advanced Research Questions
Q. How can researchers address stereochemical challenges in synthesizing this compound derivatives?
- Methodological Answer : Diastereomer separation via column chromatography (e.g., n-hexane/EtOAc 4:1 in ) or chiral HPLC is critical. For example, (±)-21 and (±)-22 diastereomers in show distinct melting points (56–58°C vs. 99–101°C), enabling physical separation. Computational modeling (e.g., DFT) can predict steric effects of substituents on cyclohexane rings .
Q. What methodologies resolve conflicting data in NMR and XRD analyses of cyclohexanecarboxylate derivatives?
- Methodological Answer : Discrepancies between NMR (dynamic conformers) and XRD (static crystal structures) require multi-technique validation. resolves disorder in crystal structures using occupancy refinement (e.g., 68.4% vs. 31.6% for disordered conformers). Variable-temperature NMR can detect conformational exchange broadening, reconciling solution vs. solid-state data .
Q. How does computational modeling predict the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient dienophile behavior. ’s structural analogs (e.g., trans-ethyl 4-aminocyclohexanecarboxylate) show that substituent effects (e.g., fluorine in ) alter electron density, guiding synthetic design .
Q. What strategies mitigate side reactions during methylenation of Ethyl 4-oxocyclohexanecarboxylate?
- Methodological Answer : Side reactions (e.g., over-methylenation or ring-opening) are minimized by:
- Using anhydrous conditions (e.g., THF dried over molecular sieves).
- Slow reagent addition to control exothermicity.
- Quenching with protic solvents (e.g., MeOH) post-reaction, as in ’s protocol .
Q. How do solvent polarity and temperature affect the regioselectivity of this compound in nucleophilic additions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in conjugate additions, favoring β-attack. ’s analogs show that low temperatures (−78°C) enhance stereoselectivity by slowing competing pathways. Kinetic vs. thermodynamic control can be probed via time-resolved IR .
Properties
IUPAC Name |
ethyl 4-methylidenecyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVGFWIRQAUWDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=C)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569137 | |
Record name | Ethyl 4-methylidenecyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145576-28-9 | |
Record name | Ethyl 4-methylidenecyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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